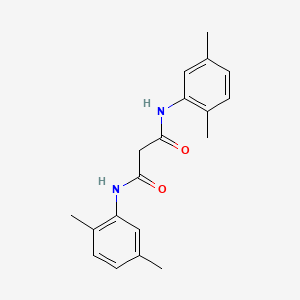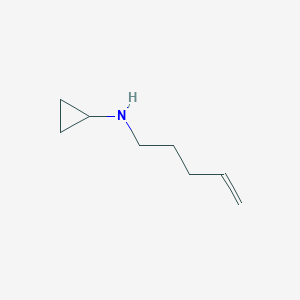
4-(3,6-dihydro-2H-thiopyran-4-yl)-3,5-difluorophenylamine
Descripción general
Descripción
4-(3,6-dihydro-2H-thiopyran-4-yl)-3,5-difluorophenylamine is a chemical compound with a unique structure that includes both aromatic and heterocyclic elements
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,6-dihydro-2H-thiopyran-4-yl)-3,5-difluorophenylamine typically involves multiple steps, starting from commercially available precursors. One common route involves the initial formation of the 4-amino-2,6-difluorophenyl moiety, which is then coupled with a thiopyran ring under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the coupling process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-(3,6-dihydro-2H-thiopyran-4-yl)-3,5-difluorophenylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
4-(3,6-dihydro-2H-thiopyran-4-yl)-3,5-difluorophenylamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 4-(3,6-dihydro-2H-thiopyran-4-yl)-3,5-difluorophenylamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism depends on the context in which the compound is used, such as in medicinal chemistry or materials science.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-2,6-difluorophenol: Shares the amino and difluorophenyl groups but lacks the thiopyran ring.
4-(4-Amino-2,6-difluorophenyl)methanol: Similar aromatic structure with a different functional group.
Uniqueness
4-(3,6-dihydro-2H-thiopyran-4-yl)-3,5-difluorophenylamine is unique due to the presence of both the amino-difluorophenyl group and the thiopyran ring
Propiedades
Fórmula molecular |
C11H11F2NS |
|---|---|
Peso molecular |
227.28 g/mol |
Nombre IUPAC |
4-(3,6-dihydro-2H-thiopyran-4-yl)-3,5-difluoroaniline |
InChI |
InChI=1S/C11H11F2NS/c12-9-5-8(14)6-10(13)11(9)7-1-3-15-4-2-7/h1,5-6H,2-4,14H2 |
Clave InChI |
QFGPTCRZVHKSFY-UHFFFAOYSA-N |
SMILES canónico |
C1CSCC=C1C2=C(C=C(C=C2F)N)F |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2,2,2-Trifluoro-1-(2-methylphenyl)ethylidene]hydroxylamine](/img/structure/B8587615.png)













